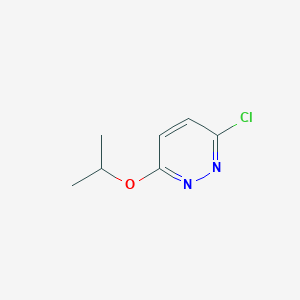

3-Chloro-6-isopropoxypyridazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75066. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-chloro-6-propan-2-yloxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMXJNVELORMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291359 | |

| Record name | 3-chloro-6-isopropoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3184-71-2 | |

| Record name | 3184-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-isopropoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyridazine Chemistry and the Research Significance of 3 Chloro 6 Isopropoxypyridazine

Historical Context and Evolution of Pyridazine (B1198779) Research

The journey into the world of pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, began in the late 19th century. The first pyridazine was prepared by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. scbt.com The parent heterocycle, pyridazine itself, was later synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. scbt.com A more accessible route to the parent compound starts from maleic hydrazide. scbt.com

Initially considered somewhat esoteric, research into pyridazines has expanded significantly over the years. chemicalbook.com While pyridazines are relatively rare in nature, their synthetic analogues have found widespread application. scbt.com The pyridazine structure is a key pharmacophore in various herbicides and a range of pharmaceutical drugs. scbt.comresearchgate.net This has spurred ongoing research into the synthesis and functionalization of the pyridazine core. chemicalbook.comresearchgate.net

Strategic Importance of Halogenated Pyridazine Scaffolds in Chemical Research

Halogenated heterocyclic compounds, including halogenated pyridazines, are of paramount strategic importance in chemical research, particularly in medicinal chemistry and organic synthesis. The presence of a halogen atom, such as chlorine, on the pyridazine ring dramatically influences the molecule's reactivity and properties.

Chloropyridazines serve as crucial intermediates in the synthesis of more complex molecules. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups onto the pyridazine scaffold. For instance, 3-amino-6-chloropyridazine (B20888) is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals. google.com Its synthesis from 3,6-dichloropyridazine (B152260) highlights a common strategy for functionalizing the pyridazine ring. google.com

Furthermore, the carbon-chlorine bond in chloropyridazines provides a handle for modern cross-coupling reactions, such as the Suzuki-Miyaura reaction. google.com This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available halogenated precursors. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond, often without the need for specialized and costly ligands. google.com This versatility makes halogenated pyridazines highly valuable building blocks for creating libraries of compounds for drug discovery and materials science research.

Specific Research Focus on 3-Chloro-6-isopropoxypyridazine within Heterocyclic Chemistry

The specific compound, this compound, is a member of the 3-chloro-6-alkoxypyridazine family. While detailed research publications focusing exclusively on this particular molecule are limited, its chemical significance can be understood by examining its structure and the well-documented chemistry of its close analogues.

Basic physicochemical data for this compound is available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3184-71-2 | scbt.comchemicalbook.comoakwoodchemical.com |

| Molecular Formula | C₇H₉ClN₂O | scbt.comchemicalbook.comoakwoodchemical.com |

| Molecular Weight | 172.61 g/mol | scbt.comchemicalbook.com |

The research focus on compounds like this compound is primarily on their role as synthetic intermediates. Its structural relative, 3-chloro-6-methoxypyridazine (B157567), has been used in the preparation of α-aryl-α-(pyridazin-3-yl)-acetonitriles and was a key intermediate in the synthesis of the drug minaprine. sigmaaldrich.com It undergoes regioselective metallation, demonstrating its utility in creating substituted pyridazine derivatives. sigmaaldrich.com It is highly probable that this compound can be utilized in similar synthetic transformations, with the isopropoxy group potentially offering different solubility and steric properties compared to the methoxy (B1213986) group, which can be advantageous in certain synthetic routes or for the final properties of the target molecule.

Interdisciplinary Relevance of this compound in Contemporary Scientific Inquiry

The interdisciplinary relevance of this compound stems from the broad biological and material science applications of the pyridazine scaffold. As a halogenated intermediate, it is a gateway to a multitude of functionalized pyridazine derivatives that can be screened for various activities.

The pyridazine core is found in numerous biologically active compounds, including those with anticancer, anti-inflammatory, and neuroprotective properties. ivychem.comsigmaaldrich.com Therefore, new derivatives synthesized from this compound could be of significant interest in medicinal chemistry and drug discovery programs. The ability to modify the 6-position with an isopropoxy group and the 3-position via substitution of the chloro group allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.

Beyond pharmaceuticals, pyridazine derivatives are also investigated for applications in agrochemistry and materials science. researchgate.net For example, some pyridazine-based compounds exhibit herbicidal activity. scbt.com In materials science, the electron-deficient nature of the pyridazine ring makes it an interesting component for creating novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.net The synthesis of novel pyridazine-based materials via intermediates like this compound represents a promising avenue for contemporary research.

Table 2: Comparison of Related 3-Chloropyridazine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Chloro-6-methylpyridazine | C₅H₅ClN₂ | 128.56 | 58-62 |

| 3-Chloro-6-methoxypyridazine | C₅H₅ClN₂O | 144.56 | 84-85 |

| This compound | C₇H₉ClN₂O | 172.61 | N/A |

| 3-Chloro-6-phenoxypyridazine | C₁₀H₇ClN₂O | 206.63 | N/A |

Data sourced from various chemical suppliers and databases. scbt.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comnih.gov

Synthetic Methodologies for 3 Chloro 6 Isopropoxypyridazine and Analogous Pyridazine Derivatives

De Novo Pyridazine (B1198779) Ring Formation Strategies Relevant to the Chemical Compound

The fundamental approach to constructing the pyridazine core often involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This method provides a direct route to the dihydropyridazine (B8628806), which can then be oxidized to the aromatic pyridazine. chemtube3d.comyoutube.com

Cyclization Reactions Utilizing 1,4-Dicarbonyl Precursors and Hydrazine

A common and effective strategy for forming the pyridazine ring is the reaction of a 1,4-dicarbonyl compound with hydrazine. chemtube3d.comyoutube.com This reaction proceeds through the formation of a dihydropyridazine intermediate, which is subsequently oxidized to yield the aromatic pyridazine. chemtube3d.com The choice of the 1,4-dicarbonyl precursor is crucial as it dictates the substitution pattern on the final pyridazine ring. For instance, using an α,β-unsaturated 1,4-dicarbonyl compound can directly lead to the pyridazine. youtube.com

A notable example involves the reaction of maleic anhydride (B1165640) with hydrazine, which, in the presence of an acid like hydrochloric acid, forms the pyridazine ring system. youtube.com This highlights the versatility of using readily available starting materials for constructing the core heterocyclic structure.

Alternative Cyclocondensation Approaches

Beyond the classic 1,4-dicarbonyl and hydrazine condensation, other cyclocondensation methods have been developed for pyridazine synthesis. These alternative routes often provide access to a wider range of substituted pyridazines. One such approach is the inverse-electron-demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether, which can produce functionalized pyridazines with high regioselectivity. organic-chemistry.org

Another method involves the [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by a TBAI/K2S2O8 system, offering good yields and tolerance for various functional groups. organic-chemistry.org Furthermore, the synthesis of novel pyridazine C-nucleosides has been achieved through a one-pot, three-step procedure starting from protected ribofuranosyl furans, involving singlet oxygen [4+2] cycloaddition, reduction, and subsequent cyclization with hydrazine. nih.gov These diverse cyclocondensation strategies underscore the continuous development of efficient and regioselective methods for accessing the pyridazine scaffold. nih.gov

Functionalization and Derivatization Routes for Pyridazine Scaffolds Leading to the Chemical Compound

Once the pyridazine ring is formed, further modifications can be made to introduce desired functional groups. This is a common strategy to access a variety of substituted pyridazines, including 3-chloro-6-isopropoxypyridazine.

Nucleophilic Substitution Reactions in Pyridazine Systems

The pyridazine ring is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups. stackexchange.comuoanbar.edu.iq This reactivity is fundamental to the introduction of various substituents onto the pyridazine core.

The introduction of a chlorine atom onto the pyridazine ring is a key step in the synthesis of this compound. This is often achieved through nucleophilic aromatic substitution (SNAr) on a suitable pyridazine precursor. The mechanism of SNAr reactions on pyridines and related heterocycles involves the attack of a nucleophile at the 2- or 4-position relative to the ring nitrogen. stackexchange.com This attack forms a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by resonance. The stability of this intermediate is a crucial factor in determining the feasibility of the substitution. stackexchange.com In pyridinium (B92312) ions, the leaving group ability in nucleophilic aromatic substitution can vary, with an observed order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I in reactions with piperidine (B6355638) in methanol. nih.gov The reaction kinetics are often second-order, indicating a bimolecular rate-determining step. youtube.com

For the synthesis of chloro-substituted pyridazines, a common precursor is a pyridazinone derivative. For example, 6-(4-chlorophenyl)-3(2H)pyridazinone can be converted to 3-chloro-6-(4-chlorophenyl)pyridazine. chemicalbook.com The chlorination step can be accomplished using various reagents, such as phosphorus oxychloride or chlorosulfonyl isocyanate. chemicalbook.com

The final step in the synthesis of this compound involves the introduction of the isopropoxy group. This is typically achieved through an alkoxylation reaction, which is a type of nucleophilic substitution. A chloropyridazine, such as 3,6-dichloropyridazine (B152260), serves as the electrophile, and an alkoxide, in this case, isopropoxide, acts as the nucleophile. uni-muenchen.deresearchgate.net

The isopropoxide anion, generated from isopropanol (B130326) and a base (e.g., sodium hydride or potassium hydroxide), attacks the electron-deficient carbon atom bearing a chlorine atom on the pyridazine ring. This leads to the displacement of the chloride ion and the formation of the desired this compound. The regioselectivity of this reaction can be controlled by the reaction conditions and the nature of the substituents already present on the pyridazine ring.

| Starting Material | Reagent(s) | Product | Reference |

| 1,4-Diketone | Hydrazine, then an oxidizing agent | Pyridazine | chemtube3d.com |

| Maleic anhydride | Hydrazine, HCl | Pyridazine derivative | youtube.com |

| 3-Monosubstituted s-tetrazine | Silyl enol ether | Functionalized pyridazine | organic-chemistry.org |

| 6-(4-chlorophenyl)-3(2H)pyridazinone | Chlorinating agent (e.g., POCl3) | 3-chloro-6-(4-chlorophenyl)pyridazine | chemicalbook.com |

| 3,6-Dichloropyridazine | Isopropoxide | This compound | uni-muenchen.deresearchgate.net |

| 3-Alkylthio-6-chloropyridazine | Arylzinc halides, Ni/Pd catalysts | Functionalized pyridazines | uni-muenchen.de |

Palladium-Catalyzed Cross-Coupling Methodologies Applied to Halogenated Pyridazines

The functionalization of halogenated pyridazine cores, such as in this compound, is significantly advanced by palladium-catalyzed cross-coupling reactions. These reactions are pivotal for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, allowing for the introduction of diverse substituents onto the pyridazine nucleus. researchgate.net The general mechanism for these transformations involves a catalytic cycle starting with the oxidative addition of the halo-pyridazine to a Pd(0) complex, followed by transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with a halide. libretexts.orgtcichemicals.com In the context of halogenated pyridazines, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the chlorinated position. The reactivity of the halogen leaving group is a critical factor, typically following the order I > Br > OTf >> Cl. libretexts.org

For chloro-substituted pyridazines, more active catalyst systems are generally required. Modern catalysts often employ sterically hindered phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., Ad₂PⁿBu), which promote the difficult oxidative addition step to the relatively inert C-Cl bond. researchgate.netnih.gov The choice of base (e.g., K₂CO₃, K₃PO₄, LiOᵗBu) and solvent (e.g., dioxane, toluene, water) is also crucial for optimizing reaction conditions and yields. tcichemicals.comnih.gov For instance, the use of LiOᵗBu as a base has been shown to be effective in the exhaustive alkylation of dichloropyridines, a related class of heteroaromatics. nih.gov The Suzuki-Miyaura reaction has been successfully applied to various halogenated heteroaromatics, including pyridines and pyrido[2,3-d]pyrimidines, demonstrating its broad applicability for creating complex, substituted heterocyclic systems. nih.govacademie-sciences.fr

Table 1: Key Parameters in Suzuki-Miyaura Coupling of Halogenated Heterocycles

| Parameter | Description | Examples & Notes | Citation |

|---|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | libretexts.org |

| Ligand | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. | Buchwald phosphine ligands (e.g., Ad₂PⁿBu), DPPF, BINAP | wikipedia.orgnih.gov |

| Boron Reagent | The organoboron component that provides the new carbon-based substituent. | Arylboronic acids, alkyl boronic pinacol (B44631) esters | tcichemicals.comnih.govnih.gov |

| Base | Activates the organoboron species and facilitates the transmetalation step. | K₂CO₃, K₃PO₄, LiOᵗBu | nih.gov |

| Solvent | The reaction medium. | Dioxane, Toluene, Water, Supercritical CO₂ | tcichemicals.comresearchgate.netnih.gov |

| Leaving Group | The halide on the pyridazine ring. | Reactivity order: I > Br > Cl. Chloroarenes are the most challenging. | libretexts.org |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction is highly relevant for modifying halogenated pyridazines by introducing primary or secondary amines. The development of specialized phosphine ligands has been critical to the success and broad scope of this reaction, enabling the coupling of a wide variety of amines with aryl chlorides, bromides, and triflates. wikipedia.orgorganic-chemistry.org

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the halopyridazine to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated pyridazine. wikipedia.org This methodology has been successfully applied to the synthesis of aminopyridines from 2-bromopyridines and has been used in key steps for constructing more complex fused heterocyclic systems like imidazopyridazines. researchgate.netnih.gov The choice of ligand and base is critical to avoid side reactions and achieve high yields. libretexts.org

Table 2: Components of Buchwald-Hartwig Amination on Halogenated Aza-heterocycles

| Component | Role | Examples | Citation |

|---|---|---|---|

| Aryl Halide | The electrophilic coupling partner. | This compound, 2-Bromopyridines | nih.gov |

| Amine | The nucleophilic coupling partner. | Primary amines, secondary amines, ammonia (B1221849) equivalents | wikipedia.org |

| Palladium Catalyst | Facilitates the C-N bond formation. | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands | libretexts.org |

| Ligand | Crucial for catalyst activity and scope. | BINAP, DPPF, Sterically hindered phosphines | wikipedia.org |

| Base | Deprotonates the amine in the catalytic cycle. | NaOᵗBu, LiHMDS, K₂CO₃ | libretexts.org |

Heck-Type Cyclization Applications

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.org While often used for intermolecular couplings, its intramolecular variant is a powerful tool for constructing cyclic structures. mdpi.comchempedia.info In the context of pyridazine derivatives, a Heck-type cyclization could be envisioned where a pyridazine moiety bearing both a halogen and an appropriately positioned alkene side chain undergoes an intramolecular reaction to form a new fused ring system.

The key advantage of the Heck reaction in macrocyclization is that it does not require a pre-functionalized alkene partner (like the boronic acids in Suzuki coupling), simplifying substrate synthesis. mdpi.com The reaction typically proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the cyclized product and regenerate the catalyst. organic-chemistry.org Such strategies have been employed to synthesize a variety of complex macrocycles and fused heterocyclic systems. mdpi.com

Ortho-Metallation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.orgresearchgate.net

For pyridazines, the nitrogen atoms in the ring can act as directing groups, but their electronic properties also make the ring susceptible to competitive metalation at other positions or nucleophilic addition. researchgate.netacs.org The regioselective lithiation of substituted pyridazines, such as 3-chloro-6-methoxypyridazine (B157567) (an analog of the target compound), has been explored with moderate success. researchgate.net More recently, the use of mixed lithium-zinc bases (e.g., TMPZnCl·LiCl) has been shown to improve regioselectivity and functionalization of the pyridazine scaffold under mild conditions. researchgate.net This approach allows for the introduction of functional groups at specific positions, which can then be used in subsequent reactions, such as cross-coupling, to build more complex molecules. researchgate.netnih.gov

Purification and Isolation Techniques for the Chemical Compound

The purification and isolation of this compound and related pyridazine derivatives are critical steps to ensure the final product meets the required purity standards. Common laboratory and industrial techniques are employed.

Crystallization: This is a primary method for purifying solid compounds. A crude product can be dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the mother liquor. For a similar compound, 3-chloro-6-(2-hydroxyphenyl)pyridazine, a successful purification was achieved by dissolving the crude material in hot dimethylformamide (DMF) and then adding isopropanol to induce crystallization upon cooling. google.com For 3,6-dichloropyridazine, crystallization from ethanol (B145695) followed by cooling is effective. google.com

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard technique for separating compounds based on their differential adsorption to the stationary phase. academie-sciences.fr An appropriate eluent system (a single solvent or a mixture) is chosen to move the components down the column at different rates. This method is highly effective for separating the desired product from reaction byproducts and unreacted starting materials.

Filtration and Drying: After crystallization, the solid product is typically isolated by suction filtration. google.com The resulting filter cake is washed with a small amount of cold solvent to remove residual impurities. The purified solid is then dried under vacuum, often with gentle heating, to remove any remaining solvent. google.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of pyridazine derivatives aims to reduce environmental impact, improve safety, and increase efficiency. Key areas of focus include the choice of reagents, solvents, and energy sources.

Alternative Reagents: Traditional chlorination methods often use hazardous reagents like phosphorus oxychloride (POCl₃). google.com A greener alternative for the synthesis of related dichloropyridazines involves using N-chlorosuccinimide (NCS) in an alcohol solvent, which presents lower environmental and safety risks. google.com

Catalysis: The use of catalytic processes, such as the palladium-catalyzed reactions discussed, is inherently a green principle as small amounts of catalyst can generate large quantities of product, reducing waste. Developing recyclable catalysts or conducting reactions in water can further enhance the sustainability of these methods. tcichemicals.comnih.gov

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a green chemistry tool that can significantly reduce reaction times and often improve product yields compared to conventional heating. nih.govacs.org This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. acs.org

Solvent Choice: The ideal green solvent is non-toxic, renewable, and easily recyclable. While many organometallic reactions require organic solvents, research into performing these couplings in water or even in supercritical CO₂ is an active area of green chemistry. tcichemicals.comresearchgate.netresearchgate.net The synthesis of pyridines from renewable feedstocks like glycerol (B35011) is also a promising sustainable approach. rsc.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Chloro-6-methoxypyridazine |

| 3,6-Dichloropyridazine |

| 3-Chloro-6-(2-hydroxyphenyl)pyridazine |

| N-chlorosuccinimide (NCS) |

| Phosphorus oxychloride |

| Dimethylformamide (DMF) |

| Isopropanol |

| 2-Bromopyridine |

| Imidazopyridazine |

| Pyrido[2,3-d]pyrimidine |

| Lithium diisopropylamide (LDA) |

| 2,2,6,6-Tetramethylpiperidyl-lithium (TMPLi) |

| TMPZnCl·LiCl |

| Ad₂PⁿBu (Di(1-adamantyl)-n-butylphosphine) |

| Diphenylphosphinoferrocene (DPPF) |

| 1,1'-Bis(diphenylphosphino)naphthalene (BINAP) |

| Sodium tert-butoxide (NaOᵗBu) |

| Lithium hexamethyldisilazide (LiHMDS) |

| Potassium carbonate (K₂CO₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

| Lithium tert-butoxide (LiOᵗBu) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 6 Isopropoxypyridazine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms at the Pyridazine (B1198779) Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 3-chloro-6-isopropoxypyridazine, primarily involving the displacement of the chloride ion by a nucleophile. The pyridazine ring's electron-deficient character facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the chloro group. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate. In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyridazine ring is restored.

Kinetics and Thermodynamics of SNAr Reactions

The kinetics of SNAr reactions on pyridazine systems are significantly influenced by the nature of the nucleophile, the leaving group, and the substituents on the ring. For substituted pyridines and related azines, kinetic studies have provided valuable insights into the reaction mechanism. For instance, studies on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with various secondary amines have shown linear Brønsted-type plots, indicating that the nucleophilic attack is the rate-determining step. researchgate.net

While specific kinetic data for this compound are not extensively documented, the principles from related systems are applicable. The reaction rate is expected to be first order with respect to both the pyridazine substrate and the nucleophile. Thermodynamic studies of related heterocyclic systems, such as the azide-tetrazole equilibrium in substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, have been conducted using variable temperature 1H NMR to determine Gibbs free energy, enthalpy, and entropy, demonstrating that the tetrazole tautomer is generally favored. mdpi.com Such methodologies could be applied to quantify the thermodynamic parameters of SNAr reactions involving this compound.

| Substrate | Nucleophile | Solvent | Brønsted βnuc | Rate-Determining Step |

|---|---|---|---|---|

| 2-Methoxy-3-nitropyridine | Secondary Amines | Water | 0.52 | Nucleophilic Attack |

| 2-Methoxy-5-nitropyridine | Secondary Amines | Water | 0.55 | Nucleophilic Attack |

Influence of Substituents on SNAr Pathways

Substituents on the pyridazine ring play a critical role in determining the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups (EWGs) enhance the rate of reaction by further delocalizing the negative charge of the Meisenheimer intermediate, thereby stabilizing it. In contrast, electron-donating groups (EDGs) decrease the reaction rate by destabilizing this intermediate.

Electrophilic Aromatic Substitution on Pyridazine Ring Systems

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally disfavored. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles. stackexchange.comresearchgate.netuoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS reactions, one of the ring nitrogen atoms can be protonated, forming a pyridazinium cation. This further increases the deactivation of the ring.

Consequently, forcing conditions are typically required for electrophilic substitution to occur on the parent pyridazine ring, and the reactions are often low-yielding. quora.comquora.com The presence of activating groups is usually necessary to achieve efficient substitution. In this compound, the isopropoxy group is an activating group (ortho-, para-directing) due to its ability to donate electron density via resonance. Conversely, the chloro group is a deactivating group (ortho-, para-directing).

The regioselectivity of an EAS reaction on this substrate would be determined by a combination of these directing effects. The isopropoxy group directs towards positions 4 and 6 (position 6 is already substituted). The chloro group directs towards positions 2 and 4 (position 2 is equivalent to 5). Therefore, an electrophile would most likely attack the C4 or C5 position, with the precise outcome depending on the reaction conditions and the nature of the electrophile. Computational studies on pyridine (B92270) derivatives have shown that electron density is greatest at the 3-position (meta), making it the preferred site for electrophilic attack in the absence of strongly directing substituents. quora.com

Metalation and Complexation Properties

The pyridazine scaffold can undergo deprotonation (metalation) at one of its ring carbon atoms using strong bases. The regioselectivity of this reaction is highly dependent on the substituents present on the ring and the base used. Research has demonstrated the regioselective metalation of 3-chloro-6-methoxypyridazine (B157567), an analogue of the title compound, using hindered lithium amides like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.netsigmaaldrich.com This suggests that this compound could be selectively deprotonated at the C5 position, which is adjacent to the chloro group and activated by the inductive effect of both the chloro and isopropoxy groups, as well as the ring nitrogens. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce new functional groups at this position.

The nitrogen lone pairs in this compound allow it to act as a ligand in the formation of metal complexes. Pyridazine and its derivatives are known to coordinate to a wide variety of metal centers, acting as monodentate or bidentate bridging ligands. nih.gov The synthesis of heterobimetallic complexes for applications such as anticancer prodrugs often involves pyridazine-containing ligands that chelate metal ions like Co(III) and Ru(II). mdpi.com The specific coordination mode of this compound would depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.

| Substrate | Base | Solvent | Position of Metalation | Reference |

|---|---|---|---|---|

| 3-Chloro-6-methoxypyridazine | LiTMP | THF | C5 | researchgate.netsigmaaldrich.com |

| 3-Chloro-6-fluoropyridazine | LiTMP | THF | C5 | researchgate.net |

| 3-Chloro-2-ethoxypyridine | n-BuLi | - | C4 | nih.gov |

Further Derivatization Reactions of the Isopropoxy and Chloro Substituents

Beyond the SNAr reactions at the C3 position, both the chloro and isopropoxy substituents offer avenues for further chemical modification.

The chloro group is a versatile handle for introducing a wide array of functionalities. Its replacement via SNAr is the most common derivatization. It can also participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. While not extensively studied on pyridazine itself, cross-coupling on 3,6-dichloropyridazine (B152260) can achieve modest selectivity, allowing for the introduction of carbon or nitrogen-based substituents. baranlab.org

The isopropoxy group is generally more stable. However, it can potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding pyridazinone derivative, 6-chloro-2,3-dihydropyridazin-3-one. This transformation converts the alkoxy group into a hydroxyl group, which exists in tautomeric equilibrium with the pyridazinone form. Additionally, bioorthogonal cleavage strategies involving pyridazine elimination have been developed, although these typically involve more complex activating systems linked to the heterocyclic core. chemrxiv.org

Elimination Reactions and Pyridyne Formation from Related Precursors

Heteroaromatic alkynes, or hetarynes, are highly reactive intermediates that can be generated from suitably substituted heterocycles. 3-Chloropyridazine derivatives can serve as precursors for the formation of pyridynes through dehydrohalogenation. The generation of a 3,4-pyridyne intermediate from 3-bromopyridine (B30812) using sodium amide has been reported. wikipedia.org

More controlled methods involve the directed ortho-metalation of a halopyridine followed by elimination. For example, the regioselective lithiation of 3-chloro-2-ethoxypyridine, followed by heating, has been shown to produce a 3,4-pyridyne intermediate. nih.gov This intermediate can then be trapped by nucleophiles or undergo cycloaddition reactions. Applying this logic to this compound, treatment with a strong, non-nucleophilic base could potentially induce elimination of HCl across the C4-C5 bond to form a 4,5-pyridyne intermediate. The regioselectivity of subsequent nucleophilic addition to this pyridyne would be influenced by the electronic effects of the remaining isopropoxy group.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro 6 Isopropoxypyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map of 3-Chloro-6-isopropoxypyridazine can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the isopropoxy group and the pyridazine (B1198779) ring. Based on the structure, the isopropoxy group would present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The pyridazine ring protons, being in a heteroaromatic system, would appear in the downfield region.

Detailed analysis of related structures, such as 3-chloro-6-methoxypyridazine (B157567), can provide insights into the expected chemical shifts. nih.gov For this compound, the methine proton of the isopropoxy group is expected to have a chemical shift in the range of 5.0-5.5 ppm, while the methyl protons would likely appear around 1.4 ppm. The two aromatic protons on the pyridazine ring are expected to show an AX coupling system, with distinct doublets in the aromatic region, likely between 7.0 and 8.0 ppm.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Isopropoxy -CH | 5.0 - 5.5 | Septet |

| Isopropoxy -CH₃ | ~1.4 | Doublet |

| Pyridazine H-4/H-5 | 7.0 - 8.0 | Doublets (AX system) |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of five distinct carbon signals are expected, as two carbons in the pyridazine ring and the two methyl carbons of the isopropoxy group are chemically equivalent.

The carbon attached to the chlorine (C-3) and the carbon attached to the isopropoxy group (C-6) are expected to be the most downfield among the pyridazine carbons due to the electronegativity of the substituents. The carbons of the isopropoxy group will appear in the upfield region. Computational studies on the related 3-chloro-6-methoxypyridazine have shown good correlation between calculated and experimental chemical shifts, which can be a useful predictive tool. nih.gov

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-3 (attached to Cl) | 150 - 160 |

| C-6 (attached to O) | 160 - 170 |

| C-4 / C-5 | 120 - 130 |

| Isopropoxy -CH | 70 - 80 |

| Isopropoxy -CH₃ | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal the coupling between the pyridazine ring protons (H-4 and H-5) and the coupling between the methine and methyl protons of the isopropoxy group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. sdsu.educolumbia.edu For example, it would link the methine proton signal to the corresponding -CH carbon signal and the methyl proton signals to the -CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. sdsu.educolumbia.edu This would be instrumental in confirming the position of the isopropoxy group by showing a correlation between the isopropoxy methine proton and the C-6 carbon of the pyridazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. lumenlearning.comlibretexts.orglibretexts.orgyoutube.com The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-O, C-N, and aromatic C-H bonds.

The C-Cl stretching vibration is typically observed in the fingerprint region, generally between 850 and 550 cm⁻¹. lumenlearning.com The C-O stretching of the ether linkage will likely appear as a strong band in the 1300-1000 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the aliphatic isopropoxy group will be observed just below 3000 cm⁻¹. mdpi.com The in-ring C=N and C=C stretching vibrations of the pyridazine ring are anticipated in the 1600-1400 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N and C=C stretch (pyridazine ring) | 1400 - 1600 |

| C-O stretch (ether) | 1000 - 1300 |

| C-Cl stretch | 550 - 850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₇H₉ClN₂O), the molecular weight is 172.61 g/mol . matrixscientific.comlab-chemicals.comchemicalbook.comaaronchem.com

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 172. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 174 with an intensity of approximately one-third of the M⁺ peak is anticipated, which is characteristic of compounds containing one chlorine atom. miamioh.edu

The fragmentation of pyridazine derivatives often involves cleavage of the ring or loss of substituents. nih.govekb.egresearchgate.net Plausible fragmentation pathways for this compound could include the loss of the isopropoxy group, the loss of a propylene (B89431) molecule from the isopropoxy group, and cleavage of the pyridazine ring.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique would provide accurate bond lengths, bond angles, and conformational details of the this compound molecule.

While no public crystal structure data for this compound is currently available, analysis of related pyridazine derivatives demonstrates the power of this technique. For example, the crystal structure of 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine revealed detailed information about its molecular geometry and intermolecular interactions. nih.gov A similar analysis of this compound would confirm the planarity of the pyridazine ring and determine the conformation of the isopropoxy group relative to the ring.

Vibrational Spectroscopy and Raman Studies

The vibrational modes of this compound arise from the collective motions of its constituent atoms. These can be broadly categorized into vibrations associated with the pyridazine ring, the isopropoxy group, and the carbon-chlorine bond.

Expected Vibrational Frequencies:

The analysis of related pyridazine derivatives allows for the prediction of characteristic vibrational frequencies for this compound. The pyridazine ring itself will exhibit a series of complex stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. Ring stretching vibrations, which are highly characteristic, are expected in the 1600-1300 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the ring C-H bonds will appear at lower frequencies.

The isopropoxy group will introduce its own set of characteristic vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the isopropyl moiety are expected around 2980 cm⁻¹ and 2870 cm⁻¹, respectively. The C-O stretching vibration of the ether linkage is a key indicator and typically appears in the 1260-1000 cm⁻¹ region.

The C-Cl stretching vibration is also a significant marker. Its frequency is sensitive to the electronic environment but generally falls in the 800-600 cm⁻¹ range for chloro-substituted aromatic heterocycles.

A comparative study on 3-chloro-6-methoxypyridazine provides a strong basis for these assignments. nih.gov In that work, FT-IR and FT-Raman spectra were recorded and analyzed with the aid of density functional theory (DFT) calculations. The assignments for the methoxy-analogue can be readily adapted for the isopropoxy derivative, with expected shifts in the frequencies related to the ether group due to the change in alkyl substituent.

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be particularly useful for observing the symmetric vibrations of the pyridazine ring and the C-C and C-H vibrations of the isopropoxy group. The C-Cl stretch is also typically Raman active. The combination of both IR and Raman data allows for a more complete and unambiguous assignment of the vibrational modes. nih.govsurfacesciencewestern.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Pyridazine Ring | C-H Stretching | 3100-3000 | IR, Raman |

| Ring Stretching | 1600-1300 | IR, Raman | |

| Ring Breathing | ~1000 | Raman | |

| C-H In-plane Bending | 1300-1000 | IR, Raman | |

| C-H Out-of-plane Bending | 900-650 | IR | |

| Isopropoxy Group | Asymmetric C-H Stretching (CH₃) | ~2980 | IR, Raman |

| Symmetric C-H Stretching (CH₃) | ~2870 | IR, Raman | |

| C-O Stretching | 1260-1000 | IR | |

| Chloro Group | C-Cl Stretching | 800-600 | IR, Raman |

This table presents expected vibrational frequencies based on data from analogous compounds and general spectroscopic principles.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of chemical compounds and for their isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful methods that can be tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would be a suitable starting point. This would involve a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.

The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve good resolution between the main compound and any potential impurities, such as starting materials or by-products from its synthesis. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance. For related pyridazine derivatives, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms has also been shown to be effective, particularly for compounds with varying polarity. helixchrom.com

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table outlines typical starting parameters for an HPLC method for a compound like this compound.

Ultra-Performance Liquid Chromatography (UPLC):

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution. A UPLC method for this compound would offer a high-throughput option for purity checks and reaction monitoring. The principles of method development are similar to HPLC, but with adjustments for the higher pressures and smaller volumes involved. UPLC coupled with mass spectrometry (UPLC-MS) would provide not only retention time data but also mass information, aiding in the identification of impurities. nih.gov

| Parameter | Typical Conditions |

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 0.4-0.6 mL/min |

| Detection | UV-Vis and/or Mass Spectrometry (MS) |

| Temperature | 35-45 °C |

This table outlines typical starting parameters for a UPLC method for a compound like this compound.

Gas Chromatography (GC):

For volatile and thermally stable compounds, GC is an excellent technique for purity assessment. Given its molecular weight, this compound is likely to be sufficiently volatile for GC analysis. A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

A mid-polarity column (e.g., a 5% phenyl-polysiloxane) would likely provide good separation of the target compound from related impurities. The detector of choice would typically be a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and identification of components. The analysis of related heterocyclic compounds like pyrazines by GC-MS is well-established and provides a strong precedent for its application to this compound. nih.govsigmaaldrich.com

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines typical starting parameters for a GC method for a compound like this compound.

Computational Chemistry and Theoretical Studies on 3 Chloro 6 Isopropoxypyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. For pyridazine (B1198779) derivatives, these methods are instrumental in predicting their geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 3-Chloro-6-isopropoxypyridazine. DFT calculations can predict a wide range of properties, including optimized molecular geometry, charge distribution, and reactivity descriptors.

A study on the closely related analog, 3-chloro-6-methoxypyridazine (B157567), using the B3LYP/6-311G(d,p) level of theory, demonstrated that the calculated geometric parameters are in good agreement with experimental data, validating the method's accuracy for this class of compounds. nih.gov Such calculations are crucial for understanding the molecule's three-dimensional structure, which underpins its physical and chemical properties.

DFT is also used to predict chemical reactivity. ajchem-a.com By calculating the molecular electrostatic potential (MEP), one can identify the electron-rich and electron-poor regions of a molecule. For a compound like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring, indicating their susceptibility to electrophilic attack, and positive potential elsewhere, highlighting sites for nucleophilic attack. nih.gov The distribution of electrons, influenced by the electronegative chlorine atom and the electron-donating isopropoxy group, dictates the molecule's interaction with other reagents. Studies on other chloro-substituted heterocycles confirm that DFT can effectively model the influence of substituents on the electronic environment and predict the course of chemical reactions, such as nucleophilic substitutions. mdpi.com

Table 1: Selected DFT-Calculated Reactivity Descriptors for a Pyridazine Analog (Note: Data based on a related chloro-substituted heterocyclic compound to illustrate the type of information generated by DFT calculations.)

| Descriptor | Calculated Value | Implication |

| Dipole Moment (μ) | > 3.0 Debye | High polarity, influences solubility and intermolecular interactions. ajchem-a.com |

| Electronegativity (χ) | Varies | Indicates the power to attract electrons. |

| Chemical Hardness (η) | Varies | Measures resistance to change in electron distribution. nih.gov |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. sci-hub.se

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For the analog 3-chloro-6-methoxypyridazine, DFT calculations have been used to determine the energies of these orbitals. nih.gov The analysis revealed the spatial distribution of these orbitals, indicating which parts of the molecule are involved in electron donation and acceptance. This information is vital for understanding interactions with other molecules and predicting reaction mechanisms. nih.gov In many organic molecules, a larger energy gap is associated with higher stability. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data for 3-chloro-6-methoxypyridazine

| Parameter | Energy (eV) |

| HOMO Energy | -7.02 |

| LUMO Energy | -1.13 |

| HOMO-LUMO Gap (ΔE) | 5.89 |

| Source: Calculated using DFT/B3LYP/6-311G(d,p) for the methoxy (B1213986) analog. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for rigid or semi-rigid molecules, Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of molecules over time. nih.gov For this compound, the isopropoxy group introduces a degree of flexibility due to the rotation around the C-O and C-C single bonds.

MD simulations would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. nih.gov This allows for the exploration of the potential energy surface and the identification of low-energy, stable conformations of the isopropoxy group relative to the pyridazine ring. Such analyses can reveal the most probable shapes the molecule will adopt in solution, which is crucial for understanding its ability to interact with biological targets or other chemical species. While specific MD studies on this compound are not prevalent, the methodology has been successfully applied to other flexible heterocyclic compounds to understand their dynamic behavior and binding mechanisms. tandfonline.com

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can aid in the characterization and identification of compounds. Theoretical calculations of vibrational and nuclear magnetic resonance spectra can be compared with experimental data to confirm the molecular structure.

For the related compound 3-chloro-6-methoxypyridazine, DFT calculations have been used to compute its FT-IR and FT-Raman vibrational frequencies. nih.gov The calculated wavenumbers, after applying a scaling factor to account for anharmonicity and other systematic errors, showed excellent agreement with the experimental spectra. nih.gov This allows for a detailed assignment of each vibrational mode to specific bond stretches, bends, and torsions within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO). dergipark.org.tr For 3-chloro-6-methoxypyridazine, the computed chemical shifts were found to be in good agreement with the observed values, confirming the structural assignments. nih.gov This predictive power is invaluable for verifying the structure of newly synthesized compounds or for distinguishing between isomers.

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for an Analog (Note: Data for 3-chloro-6-methoxypyridazine, illustrating the accuracy of in silico prediction.)

| Proton | Experimental Value | Calculated Value (GIAO) |

| H (pyridazine ring) | 7.52 | 7.60 |

| H (pyridazine ring) | 7.09 | 7.15 |

| H (methoxy group) | 4.10 | 4.18 |

| Source: Data from a study on 3-chloro-6-methoxypyridazine. nih.gov |

Reaction Mechanism Elucidation through Transition State Modeling

Understanding how a chemical reaction occurs requires mapping the entire reaction pathway, including the high-energy transition state that connects reactants to products. DFT calculations are a powerful tool for locating and characterizing the geometry and energy of these transition states.

For a molecule like this compound, a key reaction of interest is the nucleophilic substitution of the chlorine atom. Theoretical modeling can be used to simulate the approach of a nucleophile to the pyridazine ring. By calculating the energy profile of this process, researchers can determine the activation energy (the energy barrier that must be overcome for the reaction to proceed). mdpi.com A study on the nucleophilic substitution of another chlorinated heterocyclic compound, 4,6-dichloro-5-nitrobenzofuroxan, successfully used DFT to calculate an activation energy of 17.8 kcal/mol, which was in excellent agreement with the experimentally measured value of 17.7 kcal/mol. mdpi.com This demonstrates the ability of computational modeling to provide a deep, quantitative understanding of reaction kinetics and mechanisms, which can be applied to predict the reactivity of the chloro-substituent in this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Pyridazines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of more effective molecules. researchgate.netkfupm.edu.sa

For pyridazine derivatives, QSAR models have been developed for various applications, including their use as corrosion inhibitors and vasorelaxant agents. nih.govkfupm.edu.sa These models are built by first calculating a set of molecular descriptors for each compound in a series. These descriptors can encode steric, electronic, and hydrophobic properties. Many of the most informative descriptors are derived from quantum chemical calculations (DFT), such as HOMO and LUMO energies, dipole moment, and atomic charges. kfupm.edu.sa

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical equation that relates the descriptors to the observed activity. kfupm.edu.sa A statistically significant QSAR model for a series of pyridazine derivatives with vasorelaxant activity was successfully developed, demonstrating the utility of this approach. nih.gov Such models can reveal which molecular properties are most important for a given activity and can be used to predict the activity of untested compounds, including derivatives of this compound.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Pyridazines

| Descriptor Type | Example Descriptor | Source of Calculation | Relevance |

| Electronic | HOMO Energy | DFT | Relates to electron-donating ability. kfupm.edu.sa |

| Electronic | LUMO Energy | DFT | Relates to electron-accepting ability. kfupm.edu.sa |

| Electronic | Dipole Moment | DFT | Influences non-covalent interactions. ajchem-a.com |

| Topological | Molecular Connectivity Index | Graph Theory | Describes molecular size and branching. |

| Physicochemical | LogP | Empirical/Calculated | Measures hydrophobicity. |

Pharmacological and Biological Research of 3 Chloro 6 Isopropoxypyridazine and Its Derivatives

Medicinal Chemistry Applications and Drug Discovery Research

Derivatives of the chloro-pyridazine scaffold are being actively explored in drug discovery for their ability to interact with key biological targets. Researchers have modified the core structure to optimize potency, selectivity, and pharmacokinetic properties, leading to the identification of compounds with potential therapeutic value in several disease areas.

The sphingosine 1-phosphate (S1P) signaling pathway is crucial for regulating numerous cellular processes, and its receptors are important drug targets. While direct research on 3-Chloro-6-isopropoxypyridazine is limited, studies on its close structural isomer, 2-chloro-6-isopropoxypyridine, provide valuable insights into the potential of this substitution pattern for S1PR2 modulation.

In a study aimed at developing new ligands for the Sphingosine 1-Phosphate Receptor 2 (S1PR2), researchers synthesized and evaluated a series of pyrazolopyridine derivatives. One of the key findings emerged from modifying the lead compound, JTE-013. A derivative, compound 35a , which incorporates a 2-chloro-6-isopropoxypyridine moiety (a structural isomer of the this compound core), demonstrated notable binding affinity for the S1PR2.

This compound exhibited an IC50 value of 29.1 ± 2.6 nM, indicating a modest improvement in binding potency compared to the known S1PR2 antagonist JTE-013 (IC50 = 58.4 ± 7.4 nM). Further evaluation confirmed that compound 35a is highly selective for S1PR2. Its binding affinity for other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5) was significantly lower, with IC50 values greater than 1000 nM. This high selectivity is a critical attribute for a potential therapeutic agent, as it minimizes the risk of off-target effects.

| Compound | Core Moiety | S1PR2 IC50 (nM) | Selectivity over S1PR1, 3, 4, 5 (IC50) |

|---|---|---|---|

| JTE-013 (Reference) | 2,6-Dichloropyridine | 58.4 ± 7.4 | High |

| Compound 35a | 2-Chloro-6-isopropoxypyridine | 29.1 ± 2.6 | > 1000 nM |

The development of S1PR2 ligands has generated useful structure-activity relationship (SAR) information. In the study of pyrazolopyridine derivatives, it was determined that replacing one of the chloro groups on the lead compound's 2,6-dichloropyridine ring with an isopropoxy group resulted in a modest improvement in binding potency. This suggests that the isopropoxy group at this position is favorable for interaction with the S1PR2 binding pocket. The SAR analysis indicated that while the 1H-pyrazolo[3,4-b]pyridine and urea linker components of the molecule were essential pharmacophores, the terminal phenyl ring (in this case, the chloro-isopropoxy-substituted ring) could be modified to enhance binding affinity.

Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them attractive targets for drug development. However, a review of the available scientific literature did not identify published research specifically investigating this compound or its direct derivatives as inhibitors of serine proteases. This remains an unexplored area for this particular chemical scaffold.

Research has demonstrated that S1PR2 is involved in the breakdown of the blood-brain barrier and that its expression is elevated in the central nervous system of patients with multiple sclerosis (MS). nih.gov In preclinical models of MS, the pharmacologic blockade of S1PR2 with the antagonist JTE-013 resulted in less severe clinical disease. nih.gov Given that derivatives containing a chloro-isopropoxy-substituted heterocyclic ring have been identified as potent and selective S1PR2 ligands, this class of compounds represents a potential avenue for the development of novel therapeutics for autoimmune diseases. By antagonizing S1PR2, such agents could potentially mitigate the inflammatory cascades that drive autoimmune pathology.

The pyridazine (B1198779) and pyridazinone scaffolds are recognized as versatile structures in the design of anticancer agents. nih.govnih.gov Various derivatives incorporating a chloro-pyridazine or pyridazinone moiety have been synthesized and evaluated for their potential in oncology, targeting several key pathways involved in tumor growth and survival.

Research has shown that non-fused 3,6-disubstituted pyridazine derivatives have significant therapeutic potential as anticancer agents, including as inhibitors of poly (ADP-ribose) polymerase (PARP-1), a crucial enzyme in DNA repair. nih.gov In other studies, pyridazinone-based diarylurea derivatives were developed as surrogates for the multi-kinase inhibitor sorafenib. Several of these compounds demonstrated significant anticancer activity against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer cell lines, with growth inhibition percentages ranging from 62.21% to over 100%. nih.govrsc.org The mechanism of action for some of these derivatives was linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.org

Furthermore, fused pyrazolo-pyridazine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), exhibiting promising cytotoxic activity against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines. mdpi.com

| Derivative Class | Molecular Target(s) | Cancer Type(s) Investigated | Observed Activity |

|---|---|---|---|

| Chloropyridazinoxyphenyl hybrids | PARP-1 | General | Identified as a promising scaffold for PARP-1 inhibition. nih.gov |

| Pyridazinone-based diarylureas | VEGFR-2 | Melanoma, NSCLC, Prostate, Colon | Potent growth inhibition (GI% 62-100%). nih.govrsc.org |

| Pyrazolo-pyridazine derivatives | EGFR, CDK-2 | Liver, Colon, Breast | Promising cytotoxic activity and enzyme inhibition. mdpi.com |

Anti-Inflammatory Potential

There is no specific data available in the reviewed scientific literature detailing the anti-inflammatory potential of this compound or its direct derivatives. While some studies have investigated the anti-inflammatory properties of other pyridazine analogs, these findings cannot be directly extrapolated to the subject compound without specific experimental validation.

Analgesic and Antipyretic Activities

Specific studies on the analgesic and antipyretic activities of this compound and its derivatives are not present in the available scientific literature. Research on other pyridazine-containing molecules has shown promise in this area, but dedicated investigation into this specific chemical entity is lacking.

Antiviral and Nephrotropic Activities

There is no available research data concerning the antiviral or nephrotropic activities of this compound and its derivatives.

Nootropic Effects

The potential nootropic effects of this compound and its derivatives have not been investigated in the scientific literature reviewed.

Antimicrobial Activities

Antibacterial Efficacy

Specific studies evaluating the antibacterial efficacy of this compound and its derivatives are not found in the reviewed scientific literature. While various pyridazine derivatives have been synthesized and tested for antibacterial activity, data for this particular compound is absent.

Antifungal Properties

Research into the pyridazine scaffold has revealed significant potential for the development of novel antifungal agents. sarpublication.comslideshare.netnih.govekb.eg While studies focusing specifically on this compound are limited, extensive research on structurally related pyridazin-3(2H)-one and 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives provides valuable insights into their antifungal capabilities. nih.govtandfonline.comtandfonline.comnih.govresearchgate.net

Newly synthesized pyridazin-3(2H)-one derivatives have been evaluated against various phytopathogenic fungi, including Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.comtandfonline.comresearchgate.net Certain compounds, such as β-aroylpropionic acid, thiosemicarbazone derivatives, and N-cyanoacetyl dihydropyridazinone derivatives, demonstrated noteworthy results that warrant further investigation. tandfonline.comtandfonline.comresearchgate.net For instance, one thiosemicarbazone derivative showed a remarkable half-maximal inhibitory concentration (IC50) of 223.62 μg/ml, which is comparable to the standard fungicide azoxystrobin (IC50 of 217.25 μg/ml). tandfonline.com

Similarly, studies on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, which share the chloropyridazine core, have shown good antifungal activities against fungi such as Gibberella zeae (G. zeae), Fusarium oxysporum (F. oxysporum), and Cytospora mandshurica (C. mandshurica). nih.govnih.govresearchgate.net The introduction of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3(2H)-one ring has been explored as a strategy to develop lead structures with potent activity. nih.govresearchgate.net Some of these derivatives exhibited high fungicidal activities at a concentration of 50 µg/mL. nih.govresearchgate.net

The following table summarizes the antifungal activity of selected pyridazine derivatives against various fungal strains.

| Compound/Derivative Type | Fungal Strain | Activity Measurement | Result |

| Thiosemicarbazone derivative 8 | Fusarium semitectum | IC50 | 223.62 µg/ml |

| β-aroylpropionic acid 3 | Fusarium semitectum | IC50 | 239.25 µg/ml |

| N-cyanoacetyl dihydropyridazinone 17 | Fusarium semitectum | IC50 | 384.18 µg/ml |

| Derivative 7b | G. zeae | Inhibition at 50 µg/mL | 57.9% |

| Derivative 7c | G. zeae | Inhibition at 50 µg/mL | 60.5% |

| Derivative 3e | F. oxysporum | Inhibition at 50 µg/mL | 53.2% |

| Derivative 3h | F. oxysporum | Inhibition at 50 µg/mL | 50.9% |

This data is compiled from studies on various pyridazine derivatives, not specifically this compound.

Antioxidant Properties and Mechanisms of Action

Pyridazine and pyridazinone derivatives have been identified as a significant class of compounds with antioxidant properties. nih.govajol.info Antioxidants function by delaying, inhibiting, or preventing the oxidation of substrates through scavenging free radicals, which helps to reduce oxidative stress. nih.govresearchgate.net The pyridazine scaffold is considered vital for the development of new antioxidant agents. ajol.info

Studies on a series of 6-chloropyridazine analogues demonstrated a strong inhibitory effect on superoxide anion formation, with inhibition rates between 84% and 99% at a 10⁻³ M concentration. nih.gov These compounds also showed an ability to reduce lipid peroxidation, with activity similar to that of alpha-tocopherol at the same concentration. nih.gov The presence of an oxo group and a carboxylate group is believed to play an important role in the antioxidant activity of these compounds. ajol.info

The mechanisms behind the antioxidative capacity of pyridazine derivatives have been investigated through computational studies, which identified three primary pathways. researchgate.net

| Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. This is a dominant mechanism in the gas phase. researchgate.net |

| Single Electron Transfer followed by Proton Transfer (SET-PT) | The antioxidant transfers a single electron to the radical, followed by the transfer of a proton. This mechanism is influenced by solvent effects. researchgate.net |

| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton, and then transfers an electron to the radical species. This is often the thermodynamically preferred mechanism in solvent phases. researchgate.net |

These mechanisms highlight the versatility of the pyridazine structure in combating oxidative stress. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and robust hydrogen-bonding capacity, contribute to its potential in drug design. nih.gov

Bioavailability and Metabolism Studies (pre-clinical focus)

Specific preclinical data on the bioavailability and metabolism of this compound is not extensively detailed in the available literature. However, the general characteristics of the pyridazine heterocycle provide a basis for understanding its likely pharmacokinetic profile.

The pyridazine ring is a polar structure, characterized by a high dipole moment and weak basicity. nih.gov These properties can influence a molecule's solubility, absorption, and interaction with metabolic enzymes. The polarity endowed by the pyridazine ring may lead to more favorable aqueous solubility compared to less polar analogues like a phenyl ring, which can be advantageous for bioavailability. nih.gov

Furthermore, the pyridazine structure is generally associated with low cytochrome P450 inhibitory effects. nih.gov This suggests a potentially lower risk of drug-drug interactions mediated by the inhibition of these key metabolic enzymes. The metabolism of pyridazine derivatives would likely involve modifications to the core ring or its substituents, such as hydroxylation, dealkylation of the isopropoxy group, or conjugation reactions to facilitate excretion. Preclinical studies on related compounds are essential to delineate the specific metabolic pathways and determine the pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), for this compound.

Prodrug Design and Delivery System Concepts

The development of prodrugs and advanced drug delivery systems represents a strategic approach to optimize the therapeutic potential of pyridazine-based compounds. slideshare.net These strategies aim to improve properties such as solubility, stability, and targeted delivery. slideshare.net

Prodrug Design: A novel, symbiotic prodrug-prodrug activation strategy has been developed that utilizes the unique chemistry of tetrazines and pyridazines. nih.gov In this concept, the tetrazine scaffold acts as a protecting group for a bioactive pyridazine. nih.gov The activation involves a bioorthogonal reaction where the tetrazine prodrug reacts with a second prodrug (a dienophile), leading to the release of two active drugs. nih.gov This approach demonstrates that the tetrazine can be considered a traceless protecting group for pyridazine-based drugs, offering a new concept in targeted drug release. nih.gov

Another advanced prodrug concept is the "click-to-release" system, which uses the Inverse electron-demand Diels–Alder (IEDDA) pyridazine elimination reaction. mdpi.com This method has been applied to create a prodrug of the cytokine IL12. The active molecule is chemically silenced by masks connected via a cleavable linker. mdpi.com The masks are released on-demand through a highly selective reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO), restoring the native, active compound at a specific target site, such as a tumor microenvironment. mdpi.com